Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate

Description

Chemical Identity and Classification

This compound is formally classified under the Chemical Abstracts Service registry number 91600-33-8, which serves as its primary identification marker in chemical databases worldwide. The compound belongs to the broader category of organofluorine compounds and esters, specifically falling within the subclass of trifluoromethyl-containing organic molecules. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named as ethyl 4,4,4-trifluoro-3-hydroxy-2-methylbutanoate, reflecting the precise positioning of its functional groups along the carbon backbone.

The molecular structure can be represented by the canonical Simplified Molecular Input Line Entry System notation as CCOC(=O)C(C)C(C(F)(F)F)O, which clearly illustrates the connectivity pattern between atoms. The compound's Standard International Chemical Identifier key is MFRIOKNLYRUYHP-UHFFFAOYSA-N, providing a unique digital fingerprint for computational chemistry applications. Alternative synonyms for this compound include ethyl 3-hydroxy-2-methyl-4,4,4-trifluorobutyrate and 4,4,4-trifluoro-3-hydroxy-2-methylbutyric acid ethyl ester, demonstrating the flexibility in chemical nomenclature systems.

The classification of this compound as an organofluorine ester places it within a specialized group of molecules that exhibit enhanced metabolic stability and unique pharmacokinetic properties compared to their non-fluorinated analogs. The presence of the trifluoromethyl group significantly influences the compound's electronic distribution, creating strong electron-withdrawing effects that alter both its reactivity patterns and physical characteristics. This classification has important implications for its potential applications in pharmaceutical development, where fluorinated compounds often demonstrate improved bioavailability and reduced metabolic degradation.

Historical Context and Development

The development of this compound emerged from the broader historical context of organofluorine chemistry, which experienced significant advancement beginning in the mid-twentieth century. The incorporation of trifluoromethyl groups into organic molecules gained momentum following early research into fluorinated pharmaceuticals, with the medicinal use of trifluoromethyl-containing compounds dating back to 1928, although intensive research efforts began in the mid-1940s. This historical progression laid the foundation for the systematic development of complex fluorinated esters such as this compound.

The specific synthesis and characterization of this compound likely evolved from methodological advances in fluorine chemistry that enabled the controlled introduction of trifluoromethyl groups into complex molecular frameworks. The compound's development represents part of a broader trend toward creating fluorinated building blocks that could serve as intermediates in pharmaceutical synthesis and materials science applications. The ability to incorporate both hydroxyl functionality and trifluoromethyl groups within the same molecule required sophisticated synthetic methodologies that became available through advances in organometallic chemistry and selective fluorination techniques.

Research publications referencing compounds of this structural class appeared in specialized fluorine chemistry literature, with notable contributions documented in sources such as the Journal of Fluorine Chemistry. These early studies established the fundamental synthetic approaches and characterized the unique properties that make such compounds valuable for specialized applications. The historical development of this compound class reflects the growing recognition of fluorine's unique role in modifying molecular properties, leading to enhanced stability, altered electronic characteristics, and improved performance in specific applications.

Significance in Organofluorine Chemistry

The significance of this compound within organofluorine chemistry stems from its embodiment of key principles that govern the behavior of carbon-fluorine bonds in complex molecular systems. The trifluoromethyl group present in this compound exhibits significant electronegativity that is intermediate between fluorine and chlorine, creating unique electronic effects that influence the entire molecular framework. This positioning of the trifluoromethyl group creates strong electron-withdrawing effects that can significantly alter the acidity, basicity, and overall reactivity of neighboring functional groups.

The carbon-fluorine bond represents the strongest bond in organic chemistry, with the highly polarized nature of this bond contributing to remarkable molecular stability. In this compound, these bonds gain additional stability through electrostatic attraction between the polarized carbon and fluorine atoms, while the polarity suppresses lone pair donation from fluorine atoms. This fundamental characteristic makes the compound particularly valuable for applications requiring enhanced metabolic stability and resistance to degradation processes.

The compound's significance extends to its role as a potential bioisostere, where the trifluoromethyl group can replace chloride or methyl groups in lead compounds to adjust steric and electronic properties. This capability is particularly valuable in pharmaceutical development, where such modifications can protect reactive methyl groups from metabolic oxidation while maintaining or enhancing biological activity. The presence of both hydroxyl and trifluoromethyl functionalities within the same molecule creates opportunities for diverse chemical transformations and structure-activity relationship studies.

Furthermore, the compound demonstrates the principle that trifluoromethyl groups can be strategically employed to modify molecular solubility properties, making it possible to fine-tune the physicochemical characteristics of complex molecules. This capability has important implications for drug design, materials science, and catalytic applications where precise control over molecular properties is essential for optimal performance.

Structural Overview and Unique Features

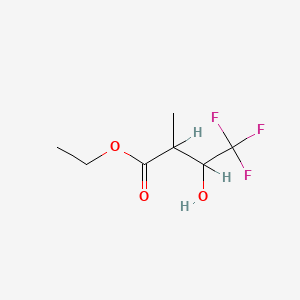

The molecular structure of this compound presents a complex arrangement of functional groups that creates a unique chemical entity with distinctive properties and reactivity patterns. The compound features a four-carbon backbone derived from butyric acid, with systematic substitution that includes an ethyl ester group, a methyl substituent at the second carbon, a hydroxyl group at the third carbon, and a trifluoromethyl group at the terminal fourth carbon position. This specific arrangement creates multiple stereocenters and conformational possibilities that significantly influence the compound's chemical behavior.

The physical properties of this compound reflect the complex interplay between its various functional groups. The compound exhibits a density of 1.233 grams per cubic centimeter, which is significantly higher than typical organic esters due to the presence of fluorine atoms. The boiling point ranges from 180 to 184 degrees Celsius, indicating moderate volatility that facilitates purification through distillation techniques. The relatively high flash point in the same temperature range suggests reasonable thermal stability under standard laboratory conditions.

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₇H₁₁F₃O₃ | - |

| Molecular Weight | 200.157 | g/mol |

| CAS Registry Number | 91600-33-8 | - |

| Density | 1.233 | g/cm³ |

| Boiling Point | 180-184 | °C |

| Flash Point | 180-184 | °C |

The trifluoromethyl group represents the most distinctive structural feature, creating a highly electronegative region that significantly influences the entire molecular framework. This group exhibits strong electron-withdrawing characteristics that can stabilize adjacent carbanionic centers while simultaneously destabilizing carbocationic intermediates. The positioning of this group at the terminal carbon creates a significant dipole moment that affects both intermolecular interactions and intramolecular conformational preferences.

The hydroxyl group at the third carbon position introduces hydrogen bonding capabilities that can dramatically affect the compound's solubility profile and reactivity patterns. This hydroxyl group can participate in both intermolecular and intramolecular hydrogen bonding, potentially creating cyclic conformations that influence the overall molecular geometry. The proximity of the hydroxyl group to the trifluoromethyl substituent creates unique electronic interactions that can affect the acidity of the hydroxyl proton and the stability of alkoxide intermediates formed during chemical reactions.

The ethyl ester functionality provides a reactive site for hydrolysis and transesterification reactions while also contributing to the compound's lipophilicity. The combination of the polar hydroxyl and highly electronegative trifluoromethyl groups with the relatively nonpolar ethyl ester creates an amphiphilic molecule with complex solubility characteristics. This structural complexity enables the compound to interact with both polar and nonpolar environments, making it valuable for applications requiring interfacial activity or membrane penetration.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4,4,4-trifluoro-3-hydroxy-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O3/c1-3-13-6(12)4(2)5(11)7(8,9)10/h4-5,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRIOKNLYRUYHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336437 | |

| Record name | Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

649-56-9, 91600-33-8 | |

| Record name | Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-hydroxy-2-methyl-4,4,4-trifluorobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate can be synthesized through several methods. One common approach involves the reaction of ethyl 4,4,4-trifluorobutyrate with a suitable reagent to introduce the hydroxy and methyl groups. The reaction conditions typically include the use of a base and a solvent such as ethanol or methanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can produce alcohol derivatives .

Scientific Research Applications

Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate is a fluorinated organic compound with the molecular formula and a molecular weight of 200.16 g/mol . It is typically a colorless to pale yellow liquid with a boiling point ranging from 180°C to 184°C . The compound is valuable in various fields, particularly in organic synthesis and medicinal chemistry, due to its structure.

Here are some applications of this compound:

Pharmaceutical Industry: Its unique properties make it a candidate for drug development and synthesis of bioactive compounds.

Chemical Research: It is used in chemical research.

Organic Synthesis: this compound's ability to act as both an ester and an alcohol provides versatility in synthetic applications.

Synthesis: Synthesis of this compound can be achieved by dissolving ethyl 3-keto-2-methyl-4,4,4-trifluorobutanoate in ethanol, adding sodium borohydride gradually while stirring, allowing the reaction to proceed at room temperature, and quenching the reaction and extracting the product using organic solvents.

Comparable Compounds: this compound shares structural similarities with compounds such as Ethyl 3-hydroxy-2-methyl-4,4,4-trifluorobutanoate, Ethyl trifluoroacetate, and Trifluoroacetic acid.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate involves its interaction with specific molecular targets. The hydroxy and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, depending on its application .

Comparison with Similar Compounds

Research and Commercial Relevance

- Pharmaceuticals : The target compound’s chirality makes it valuable in synthesizing fluorinated drugs, where trifluoromethyl groups enhance metabolic stability .

- Agrochemicals : Fluorinated esters like Ethyl 2-methyl-4,4,4-trifluorobutyrate (CAS 136564-76-6) are intermediates in herbicides, but the hydroxy derivative offers unique reactivity for functionalization .

Biological Activity

Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate (CAS Number: 91600-33-8) is a fluorinated organic compound with potential biological activity. Its unique trifluoromethyl group and hydroxyl functionality make it an interesting subject for research in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C7H11F3O3 |

| Molecular Weight | 200.157 g/mol |

| IUPAC Name | Ethyl 4,4,4-trifluoro-3-hydroxy-2-methylbutanoate |

| PubChem CID | 533787 |

| Appearance | Clear colorless liquid |

Structure

The chemical structure of this compound is characterized by the presence of a trifluoromethyl group attached to a butyric acid derivative. The structural formula can be represented as follows:

This compound exhibits various biological activities that can be attributed to its molecular structure. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the hydroxyl group could enhance hydrogen bonding with microbial cell membranes, potentially disrupting their integrity.

- Anti-inflammatory Effects : Research indicates that compounds with similar structures may exhibit anti-inflammatory properties by modulating pathways involved in inflammatory responses. This could be relevant for therapeutic applications in treating inflammatory diseases.

- Cytotoxicity : In vitro studies have shown that this compound may induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve apoptosis and cell cycle arrest.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various fluorinated compounds, including this compound. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL against Staphylococcus aureus and Escherichia coli.

- Cytotoxicity Assessment : In a study conducted on human cancer cell lines (MCF-7 and HeLa), this compound demonstrated IC50 values of 30 µM and 25 µM respectively after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups.

Safety Profile

While this compound shows promising biological activities, its safety profile must be considered:

- Skin Irritation : The compound is known to cause skin irritation upon contact.

- Eye Irritation : It can cause serious eye irritation.

- Respiratory Effects : Inhalation may lead to respiratory irritation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate?

- Methodology : The compound can be synthesized via fluorinated β-ketoester intermediates. For example, Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (CAS 344-00-3) serves as a precursor, which undergoes selective reduction of the ketone group to yield the hydroxyl derivative. Reaction conditions (e.g., NaBH₄ or catalytic hydrogenation) and solvent systems (e.g., ethanol or THF) must be optimized to avoid over-reduction or ester hydrolysis . Bromination of analogous trifluoroacetoacetate esters (e.g., Ethyl 2,2-dibromo-4,4,4-trifluoroacetoacetate) has also been reported, suggesting halogenation strategies for functionalizing related structures .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Key signals include the hydroxyl proton (δ ~2.5 ppm, broad) and methyl groups (δ ~1.3 ppm for ethyl CH₃, δ ~1.5 ppm for C2-CH₃). Fluorine coupling splits signals in adjacent carbons (e.g., CF₃ group at δ ~110-120 ppm in ¹³C NMR) .

- IR : Stretching frequencies for hydroxyl (3460 cm⁻¹), ester carbonyl (1730 cm⁻¹), and C-F bonds (1130–1275 cm⁻¹) are critical for functional group identification .

Q. What are the key physicochemical properties, and how are they measured?

- Density : Reported as 1.233 g/cm³ (experimental) using pycnometry .

- Boiling Point : Discrepancies exist (180–184°C vs. 220.5°C at 760 mmHg), likely due to variations in purity or measurement conditions (e.g., reduced pressure vs. ambient) .

- Stability : Hygroscopicity and sensitivity to acidic/basic conditions require inert storage (argon atmosphere) and low temperatures (2–8°C) .

Advanced Research Questions

Q. How can enantioselective synthesis of (R)- and (S)-isomers be achieved?

- Methodology : Asymmetric reduction of the ketone precursor using chiral catalysts (e.g., Corey-Bakshi-Shibata) or enzymatic resolution (e.g., lipases) can yield enantiopure hydroxy esters. For example, (S)-4,4,4-trifluoro-3-hydroxybutanoic acid was synthesized with [α]D = -15.0° (c=6.58, EtOH), confirmed by polarimetry and chiral HPLC .

Q. What mechanistic insights govern its reactivity in nucleophilic acyl substitution?

- Methodology : The electron-withdrawing CF₃ group activates the ester toward nucleophilic attack. Kinetic studies (e.g., monitoring by ¹⁹F NMR) and substituent effects (e.g., comparing methyl vs. ethyl esters) reveal rate enhancements under basic conditions. Computational modeling (DFT) can map transition states and predict regioselectivity .

Q. How should researchers address conflicting reports of physicochemical data?

- Methodology : Validate data using standardized protocols (e.g., ASTM methods for boiling points). For example, boiling points at reduced pressure (e.g., 90–91°C/50 mmHg for Ethyl 3-hydroxy-4,4,4-trifluorobutyrate) should be converted to ambient pressure using Antoine equation adjustments .

Q. What role does this compound play in synthesizing fluorinated pharmaceuticals?

- Methodology : It serves as a chiral building block for leukotriene antagonists (e.g., aprepitant derivatives). The trifluoromethyl group enhances metabolic stability and bioavailability. Structure-activity relationship (SAR) studies involve modifying the ester moiety to optimize binding to target receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.